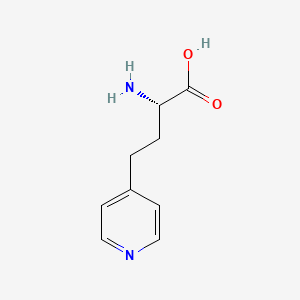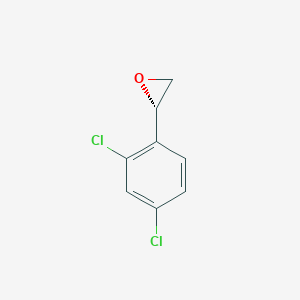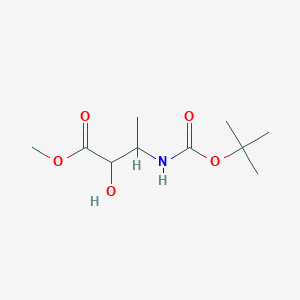
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by esterification and hydroxylation reactions. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro isomer . This isomer can then be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various stereoisomers, free amino acids, and oxidized derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group and hydroxyl group but differs in the presence of a phenyl group instead of a methyl group.
Methyl (2S,3R)-3-[(tert-butoxy)carbonyl]amino-2-methyl-4-oxobutanoate: This compound has a similar structure but includes an additional oxo group.
Uniqueness
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-6(7(12)8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) |
InChI Key |
ZYLUYHAAYFUVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


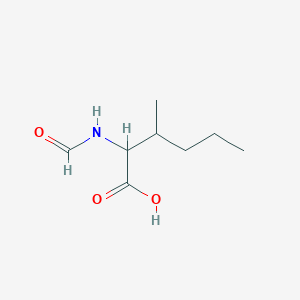
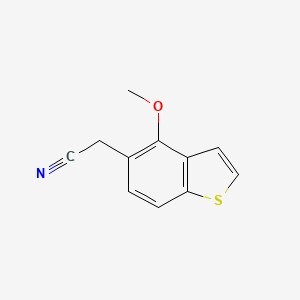
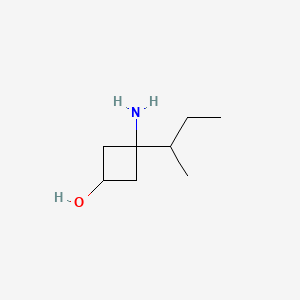
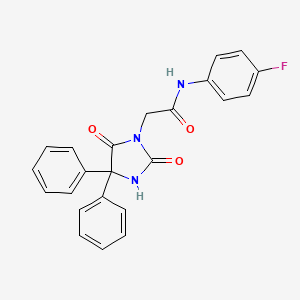
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)

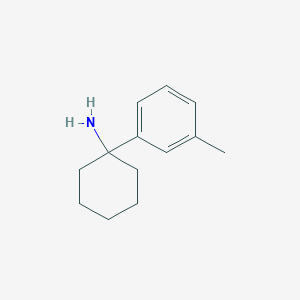

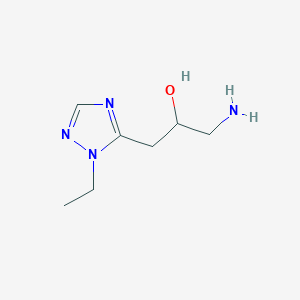
![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)

